molecular formula C24H17NO4S B357906 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide CAS No. 920472-72-6

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide

Cat. No.: B357906
CAS No.: 920472-72-6
M. Wt: 415.5g/mol
InChI Key: AKCKZZODQOKTDF-UHFFFAOYSA-N
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Description

The compound “N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide” belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . These methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures . A novel series of N’-(2-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)acetyl)-6/7/8-substituted-2-oxo-2H-chromen-3-carbohydrazides were synthesized .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The structure of the compound can also be analyzed using molecular docking and 3D QSAR .


Chemical Reactions Analysis

The chemical reactions involving the compound can be analyzed using various techniques. For example, a novel series of N’-(2-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)acetyl)-6/7/8-substituted-2-oxo-2H-chromen-3-carbohydrazides were synthesized .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For example, the compound showed a good pharmacokinetic profile and no hepatotoxicity .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Research on compounds with structural similarities to N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-thiophenecarboxamide focuses on determining their crystal and molecular structures. For instance, the study of the crystal structure of a related compound revealed the formation of centrosymmetric dimers and highlighted intramolecular hydrogen bonding and π-π interactions, which are essential for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Anuradha et al., 2012).

Synthesis and Properties of Aromatic Polyamides

  • The synthesis of novel monomers and their use in creating new aromatic polyamides with photosensitive coumarin pendent groups was explored. These materials show significant promise due to their solubility in various solvents, high molecular weights, and good thermal properties. This research could have implications for the development of new materials with specific light-responsive characteristics (Nechifor, 2009).

Development of Novel Compounds with Anti-inflammatory and Analgesic Properties

  • Another study focused on synthesizing new heterocyclic compounds derived from visnaginone and khellinone, exhibiting cyclooxygenase inhibition along with analgesic and anti-inflammatory activities. This research could contribute to the development of new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).

Chelatofore Functionalized Spiropyrans

  • The study of chelatofore functionalized spiropyran of the 2-oxaindane series, which forms dimers due to π-π stacking of aromatic groups, suggests potential applications in developing new molecular sensors or materials with specific binding capabilities (Bulanov et al., 2009).

Mechanism of Action

The mechanism of action of the compound can be analyzed using various techniques. For example, the kinetic study through Lineweaver-Burk plots revealed that the inhibition mechanism of the most active compounds on the α-glucosidase activity, was found to be in the competitive mode .

Safety and Hazards

The safety and hazards of the compound can be analyzed using various techniques. For example, ADMET analysis suggested that the 2- (2-oxo-2H-chromen-4-yl)acetamides showed a good pharmacokinetic profile and no hepatotoxicity .

Future Directions

The future directions of the research on the compound can be analyzed based on the current research trends. For example, these coumarin derivatives showed high potential for further development as anti-Alzheimer agents .

Properties

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c1-13-10-14(2)22-16(11-13)17(12-20(26)29-22)23-21(15-6-3-4-7-18(15)28-23)25-24(27)19-8-5-9-30-19/h3-12H,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCKZZODQOKTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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